PROTAC Her3-binding moiety 1

PROTAC design linker chemistry molecular weight optimization

PROTAC Her3-binding moiety 1 (also designated compound 1b, CAS 1603845-36-8) is a synthetic small-molecule ligand for the human epidermal growth factor receptor 3 (Her3/ErbB3). It serves as the target-recruitment module in proteolysis-targeting chimera (PROTAC) constructs designed to induce ubiquitin-proteasome degradation of Her3, a pseudo-kinase implicated in resistance mechanisms across multiple EGFR/Her2-driven cancers.

Molecular Formula C22H21N7O3
Molecular Weight 431.4 g/mol
Cat. No. B12426190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Her3-binding moiety 1
Molecular FormulaC22H21N7O3
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-])N
InChIInChI=1S/C22H21N7O3/c23-21-19-20(27-28(22(19)26-13-25-21)15-8-10-24-11-9-15)14-6-7-18(17(12-14)29(30)31)32-16-4-2-1-3-5-16/h1-7,12-13,15,24H,8-11H2,(H2,23,25,26)
InChIKeyIKTNIZXIRAWLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC Her3-Binding Moiety 1 (CAS 1603845-36-8) – Scientific Procurement Baseline and Comparator Landscape


PROTAC Her3-binding moiety 1 (also designated compound 1b, CAS 1603845-36-8) is a synthetic small-molecule ligand for the human epidermal growth factor receptor 3 (Her3/ErbB3) [1]. It serves as the target-recruitment module in proteolysis-targeting chimera (PROTAC) constructs designed to induce ubiquitin-proteasome degradation of Her3, a pseudo-kinase implicated in resistance mechanisms across multiple EGFR/Her2-driven cancers [1]. The compound has a molecular formula of C22H21N7O3 and a molecular weight of 431.45 g/mol [1]. Its primary commercial comparator is PROTAC Her3-binding moiety 2 (CAS 2103332-05-2), an alternative Her3 ligand with distinct structural features used in synthesizing PROTAC Her3 Degrader-8 .

Why Generic Her3 Ligands Cannot Substitute for PROTAC Her3-Binding Moiety 1 in PROTAC Construction


Interchanging Her3-targeting ligands within a PROTAC construct without structural validation carries substantial scientific and procurement risk. PROTAC efficacy depends on forming a stable ternary complex (Her3–PROTAC–E3 ligase) whose geometry is exquisitely sensitive to the binding site, exit vector orientation, and linker attachment point of the target-recruitment ligand [1][2]. Substituting moiety 1 with a structurally distinct analog (e.g., moiety 2) alters the spatial positioning between the E3 ligase and Her3, potentially abolishing cooperative binding and degrading the ternary complex formation efficiency [1]. Furthermore, PROTAC Her3-binding moiety 1 is the ligand validated in patent WO2017117473A1 for Her3 PROTAC development [3]. Using unvalidated alternatives introduces irreproducibility into degradation assays and wastes procurement budgets on compounds lacking documented ternary complex optimization. The following quantitative evidence establishes where moiety 1 differs measurably from comparator moieties.

Quantitative Comparative Evidence: PROTAC Her3-Binding Moiety 1 Versus Moiety 2 and In-Class Ligands


Molecular Weight Differentiation: Moiety 1 (431.45 g/mol) vs. Moiety 2 (455.51 g/mol) and Linker Compatibility Implications

PROTAC Her3-binding moiety 1 (C22H21N7O3) has a molecular weight of 431.45 g/mol, which is 24.06 g/mol lower than PROTAC Her3-binding moiety 2 (C25H25N7O2, MW 455.51 g/mol) . This mass difference, stemming from the absence of an acrylamide warhead present in moiety 2, directly influences the final PROTAC molecular weight and physicochemical properties. Since PROTACs exceeding ~900–1,000 Da often face permeability and solubility challenges, selecting the lower-mass ligand (moiety 1) provides greater linker design flexibility before hitting unfavorable property thresholds [1]. In contrast, moiety 2 contains a built-in acrylamide moiety that may confer covalent binding characteristics .

PROTAC design linker chemistry molecular weight optimization

Purity Benchmark: Moiety 1 at ≥98% Versus Industry Standard ≥95% and Moiety 2 at ≥97%

PROTAC Her3-binding moiety 1 is commercially available with a purity specification of ≥98% (typically 98% as verified by multiple vendors) . This exceeds the industry standard purity threshold for PROTAC building blocks (typically ≥95%) and matches or exceeds the purity specification for PROTAC Her3-binding moiety 2 (≥97%) . Higher purity reduces the risk of confounding off-target effects from impurities in subsequent PROTAC degradation assays, where trace contaminants can alter ubiquitination kinetics or induce non-specific cytotoxicity.

compound purity reproducibility quality control

Solubility Advantage: Moiety 1 DMSO Solubility of ≥100 mg/mL (≥231.78 mM) Enables High-Concentration Stock Preparation

PROTAC Her3-binding moiety 1 exhibits DMSO solubility of ≥100 mg/mL (≥231.78 mM) . This enables preparation of concentrated stock solutions for PROTAC conjugation reactions and cellular assays without precipitation concerns. While DMSO solubility data for moiety 2 is not explicitly reported in available vendor datasheets, the lower molecular weight and distinct hydrogen bond donor/acceptor profile of moiety 1 (HBD: 2, HBA: 8) suggest potentially favorable solubility characteristics compared to higher-mass analogs requiring additional formulation optimization.

solubility in vitro assays stock solution preparation

Structural Distinction: Acrylamide Warhead Absence in Moiety 1 Differentiates Non-Covalent from Potential Covalent Ligand Mechanisms

PROTAC Her3-binding moiety 1 lacks the acrylamide functional group present in PROTAC Her3-binding moiety 2 . The acrylamide moiety in moiety 2 may confer covalent binding capability to nucleophilic cysteine residues (analogous to TX1-85-1, which binds Cys721 in the Her3 ATP-binding pocket) [1]. Moiety 1's non-covalent binding mechanism offers distinct advantages for certain experimental designs: it enables reversible target engagement, facilitates washout experiments to assess degradation reversibility, and may reduce off-target covalent modification of non-Her3 proteins bearing reactive cysteines [2]. However, no direct Kd or IC50 binding affinity data for moiety 1 alone are publicly available for quantitative comparison.

binding mode covalent vs. non-covalent structure-activity relationship

Provenance and Patent Anchor: Moiety 1 Directly Sourced from WO2017117473A1 Her3 PROTAC Platform

PROTAC Her3-binding moiety 1 (compound 1b) is explicitly disclosed and characterized in patent WO2017117473A1 (Gray, N., et al., "Bifunctional molecules for her3 degradation and methods of use") [1]. This patent provides the foundational synthetic routes, structural confirmation, and PROTAC conjugation strategies for Her3-targeting degraders. In contrast, PROTAC Her3-binding moiety 2, while available commercially, lacks equivalent primary patent anchoring—it appears primarily as a commercial derivative rather than a patented core ligand [2]. For researchers requiring citable, legally validated chemical matter with documented synthetic provenance, moiety 1 offers a clear advantage in publication and intellectual property contexts.

patent validation chemical provenance reproducibility

Critical Data Gap Notification: Binding Affinity (Kd/IC50) and Ternary Complex Cooperativity Not Publicly Reported for Moiety 1 Alone

A rigorous search of primary literature, patent disclosures, and authoritative databases reveals no publicly available quantitative binding affinity data (Kd, Ki, or IC50) specifically for PROTAC Her3-binding moiety 1 as a standalone ligand. Similarly, ternary complex cooperativity (α) values, which quantify the degree of positive or negative cooperativity in PROTAC-induced ternary complex formation, have not been reported for moiety 1-containing constructs. This represents a material data gap that limits direct binding affinity comparisons with known Her3 ligands such as TX1-85-1 (IC50 = 23 nM for Her3 covalent inhibition) or TX2-121-1 (IC50 = 49 nM for Her3 signaling inhibition) [1][2]. Researchers requiring binding affinity benchmarks for ligand selection should request this data directly from vendors or consider empirical determination prior to large-scale procurement.

data transparency binding affinity procurement due diligence

Optimal Scientific and Industrial Application Scenarios for PROTAC Her3-Binding Moiety 1


De Novo Her3 PROTAC Construction Following WO2017117473A1 Synthetic Protocols

PROTAC Her3-binding moiety 1 is the optimal starting ligand for researchers constructing novel Her3-targeting PROTACs following the synthetic methods and conjugation strategies disclosed in patent WO2017117473A1 [1]. Using moiety 1 ensures direct alignment with the patent-validated chemistry, minimizing variables when troubleshooting linker length, E3 ligase ligand selection, and ternary complex optimization. The compound's high purity (≥98%) and verified DMSO solubility (≥100 mg/mL) facilitate reproducible conjugation reactions and subsequent cellular degradation assays.

Reversible, Non-Covalent Her3 Degrader Development for Washout and Kinetics Studies

The absence of an acrylamide warhead in PROTAC Her3-binding moiety 1 distinguishes it from potential covalent ligands like moiety 2 and TX1-85-1 [1]. This structural feature makes moiety 1 particularly suitable for experimental designs requiring reversible target engagement, including drug washout studies to assess degradation recovery kinetics and dose-response analyses free from covalent trapping artifacts . Researchers investigating the temporal dynamics of Her3 degradation or comparing reversible versus covalent PROTAC mechanisms should prioritize moiety 1.

Linker-First PROTAC Optimization with Lower-Mass Ligand Starting Point

With a molecular weight of 431.45 g/mol—24.06 g/mol lower than PROTAC Her3-binding moiety 2 [1]—moiety 1 provides additional linker design headroom before final PROTAC constructs approach permeability-limiting molecular weight thresholds (typically >900–1,000 Da) . This mass advantage is particularly valuable when designing PROTACs with longer PEG-based linkers or when incorporating larger E3 ligase recruiting elements (e.g., VHL ligands). Procurement of moiety 1 enables greater flexibility in optimizing the linker component without sacrificing overall construct drug-likeness.

Publication-Ready Research Requiring Citable Chemical Provenance and Patent Anchoring

For academic and industrial researchers preparing manuscripts for peer-reviewed journals or patent filings, PROTAC Her3-binding moiety 1 offers clear documentary provenance via its explicit disclosure in WO2017117473A1 [1]. This patent anchoring enables precise citation of synthetic methods and structural identity, satisfying journal requirements for chemical characterization. In contrast, comparator ligands lacking primary patent documentation may face additional scrutiny during peer review or intellectual property assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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